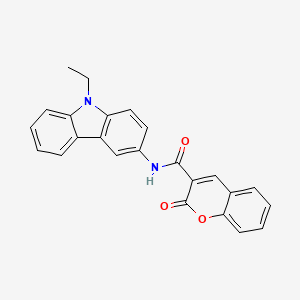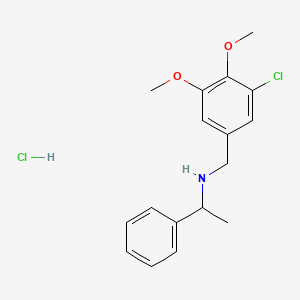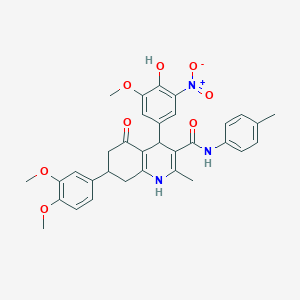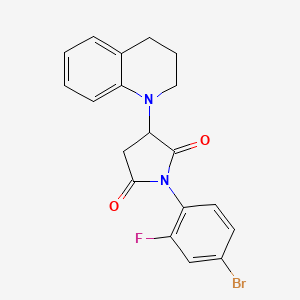![molecular formula C15H20BrNO3 B4232722 2-{[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-1-butanol](/img/structure/B4232722.png)
2-{[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-1-butanol
Overview
Description
2-{[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-1-butanol is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 2-{[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-1-butanol involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells and the aggregation of beta-amyloid peptides. Specifically, it has been found to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival, and the signaling pathway known as the Wnt/beta-catenin pathway, which is involved in the development of cancer. It has also been found to inhibit the aggregation of beta-amyloid peptides by binding to them and preventing them from forming toxic oligomers and fibrils.
Biochemical and physiological effects:
2-{[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-1-butanol has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to inhibit the aggregation of beta-amyloid peptides and prevent the formation of toxic oligomers and fibrils. In addition, it has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-1-butanol in lab experiments is that it has been found to be relatively non-toxic to normal cells, which makes it a potentially safe and effective treatment for cancer and other diseases. One limitation of using this compound in lab experiments is that it is relatively new and there is still much that is unknown about its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 2-{[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-1-butanol. One direction is the further study of its mechanism of action and potential side effects in order to better understand its potential as a treatment for cancer and other diseases. Another direction is the development of more effective and efficient synthesis methods for this compound. Finally, there is a need for further research into the potential applications of this compound in the treatment of other diseases, such as Alzheimer's disease.
Scientific Research Applications
2-{[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-1-butanol has been studied for its potential applications in the treatment of cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
properties
IUPAC Name |
2-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-4-6-20-15-13(16)7-11(8-14(15)19-3)9-17-12(5-2)10-18/h1,7-8,12,17-18H,5-6,9-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSBGIDOOWNTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC(=C(C(=C1)Br)OCC#C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-bis(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4232649.png)
![N-(3-bromophenyl)-3-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4232657.png)


![7-chloro-1'-methyl-2-(2-phenylethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4232678.png)
![ethyl 4-(2-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}phenyl)-6-propyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4232684.png)
![ethyl 5-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4232688.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide](/img/structure/B4232699.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4232711.png)

![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4232720.png)
![2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4232721.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-ethyl-2,5-pyrrolidinedione](/img/structure/B4232723.png)